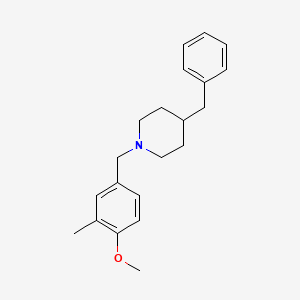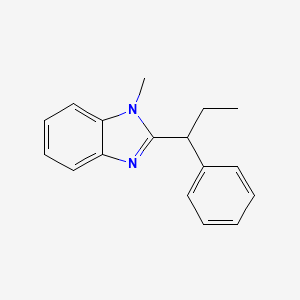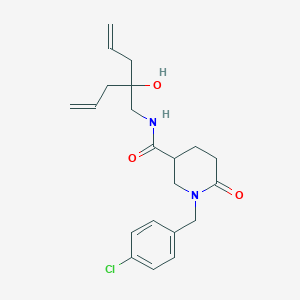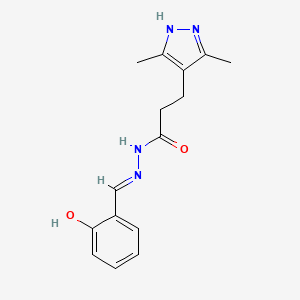
4-benzyl-1-(4-methoxy-3-methylbenzyl)piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-benzyl-1-(4-methoxy-3-methylbenzyl)piperidine is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It belongs to the class of piperidine derivatives and has been found to exhibit promising pharmacological properties.
作用機序
The exact mechanism of action of 4-benzyl-1-(4-methoxy-3-methylbenzyl)piperidine is not yet fully understood. However, it has been proposed to act on the GABAergic system by enhancing the activity of GABA receptors, thereby reducing neuronal excitability and preventing seizures (Chen et al., 2016). It has also been suggested to modulate the activity of NMDA receptors and inhibit the release of pro-inflammatory cytokines (Wang et al., 2019).
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits significant anticonvulsant activity in animal models (Chen et al., 2016). It has also been found to possess neuroprotective properties by reducing oxidative stress and inflammation in the brain (Wang et al., 2019). Furthermore, it has been reported to exhibit analgesic effects by reducing pain sensitivity in animal models (Wang et al., 2019).
実験室実験の利点と制限
One advantage of using 4-benzyl-1-(4-methoxy-3-methylbenzyl)piperidine in lab experiments is its potential therapeutic applications. It has been found to exhibit significant anticonvulsant, neuroprotective, and analgesic properties. However, one limitation is that its exact mechanism of action is not yet fully understood, which may hinder its development as a therapeutic agent.
将来の方向性
There are several future directions for research on 4-benzyl-1-(4-methoxy-3-methylbenzyl)piperidine. One potential direction is to further investigate its mechanism of action and identify its molecular targets. This could provide insights into its therapeutic potential and aid in the development of new drugs. Additionally, it would be interesting to explore its potential applications in other neurological disorders, such as Alzheimer's disease and Parkinson's disease. Finally, more studies are needed to evaluate its safety and efficacy in humans, which could pave the way for its clinical development.
Conclusion:
In conclusion, this compound is a chemical compound that exhibits promising pharmacological properties. It has been found to possess significant anticonvulsant, neuroprotective, and analgesic properties. Although its exact mechanism of action is not yet fully understood, it holds potential as a therapeutic agent for various neurological disorders. Further research is needed to elucidate its mechanism of action, identify its molecular targets, and evaluate its safety and efficacy in humans.
合成法
The synthesis of 4-benzyl-1-(4-methoxy-3-methylbenzyl)piperidine involves the reaction of 4-methoxy-3-methylbenzyl chloride with benzylamine in the presence of sodium hydride. The resulting intermediate is then reacted with piperidine in the presence of palladium on carbon and hydrogen gas to yield the final product. This method has been reported in a research article by Chen et al. (2016).
科学的研究の応用
Research on 4-benzyl-1-(4-methoxy-3-methylbenzyl)piperidine has primarily focused on its potential therapeutic applications. It has been found to exhibit significant anticonvulsant activity in animal models (Chen et al., 2016). Additionally, it has been reported to possess neuroprotective, anti-inflammatory, and analgesic properties (Chen et al., 2016; Wang et al., 2019).
特性
IUPAC Name |
4-benzyl-1-[(4-methoxy-3-methylphenyl)methyl]piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO/c1-17-14-20(8-9-21(17)23-2)16-22-12-10-19(11-13-22)15-18-6-4-3-5-7-18/h3-9,14,19H,10-13,15-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZRMIWOFYBDEJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CN2CCC(CC2)CC3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-({[4-(1-naphthylmethyl)-1-piperazinyl]imino}methyl)phenol](/img/structure/B6017709.png)
![1-(4-fluorobenzyl)-3-hydroxy-3-({[(5-methyl-2-furyl)methyl]amino}methyl)-2-piperidinone](/img/structure/B6017719.png)
![4-(3-methoxyphenyl)-3-methyl-1-[1,2,4]triazolo[4,3-b]pyridazin-6-yl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6017723.png)
![7-[(1-phenylspiro[2.4]hept-1-yl)carbonyl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6017728.png)
![2-{3-[2-(3,4-dimethoxyphenyl)vinyl]-1-phenyl-1H-1,2,4-triazol-5-yl}phenol](/img/structure/B6017736.png)
![N-(2-chlorobenzyl)-3-{1-[3-(dimethylamino)benzoyl]-3-piperidinyl}propanamide](/img/structure/B6017759.png)
![1-[4-methyl-2-(4-pyridinyl)-5-pyrimidinyl]-N-[(3-methyl-2-thienyl)methyl]ethanamine](/img/structure/B6017763.png)
![N-cyclobutyl-1-[3-(4-morpholinyl)propyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6017765.png)
![1-[4-(phenylethynyl)benzoyl]-4-(3-phenyl-2-propen-1-yl)piperazine](/img/structure/B6017778.png)


